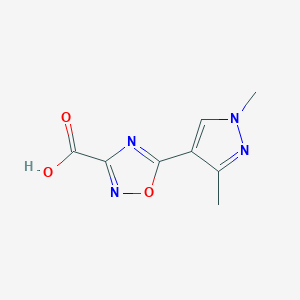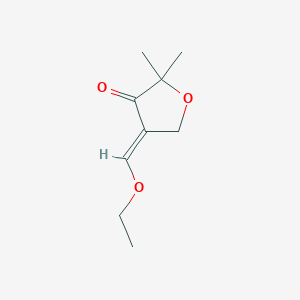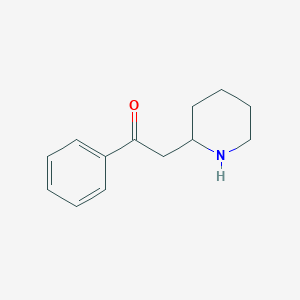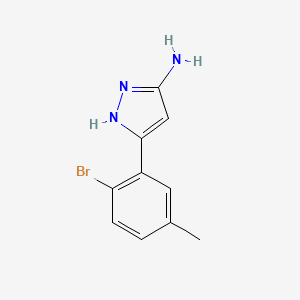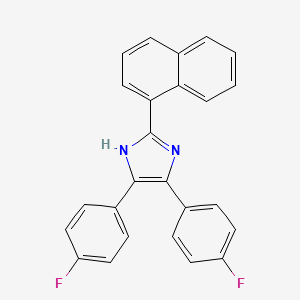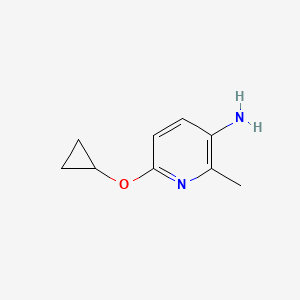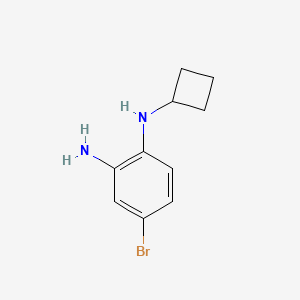
4-bromo-1-N-cyclobutylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-N-cyclobutylbenzene-1,2-diamine is an organic compound with the molecular formula C₁₀H₁₃BrN₂. It is a derivative of benzene, featuring a bromine atom and a cyclobutyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-N-cyclobutylbenzene-1,2-diamine typically involves the bromination of 1-N-cyclobutylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-N-cyclobutylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclobutyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include dehalogenated benzene derivatives and modified cyclobutyl groups.
Applications De Recherche Scientifique
4-Bromo-1-N-cyclobutylbenzene-1,2-diamine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-1-N-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,2-benzenediamine: Lacks the cyclobutyl group, making it less sterically hindered.
1-N-cyclobutylbenzene-1,2-diamine:
Uniqueness
4-Bromo-1-N-cyclobutylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H13BrN2 |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
4-bromo-1-N-cyclobutylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H13BrN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 |
Clé InChI |
IUZBTVXZYFWUTC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2=C(C=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


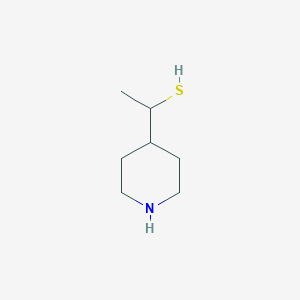
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
amine](/img/structure/B15239994.png)
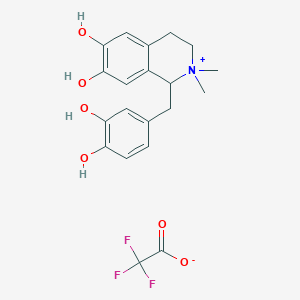
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
